(E)-16-(4-(difluoromethoxy)-3-methoxybenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one
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Overview
Description
The compound 16-{[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLENE}-3-HYDROXY-10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is a complex organic molecule with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-{[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLENE}-3-HYDROXY-10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[a]phenanthrene core.
Introduction of the Hydroxy and Methylene Groups: The hydroxy group can be introduced via hydroxylation reactions, while the methylene group can be added through alkylation reactions.
Attachment of the Difluoromethoxy and Methoxyphenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using difluoromethylating agents and methoxyphenyl precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
16-{[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLENE}-3-HYDROXY-10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE: can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methylene group can be reduced to form a methyl group.
Substitution: The difluoromethoxy and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the methylene group would yield a methyl group.
Scientific Research Applications
16-{[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLENE}-3-HYDROXY-10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE: has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as high thermal stability or unique optical properties.
Mechanism of Action
The mechanism of action of 16-{[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLENE}-3-HYDROXY-10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and methoxyphenyl groups can interact with the active sites of enzymes, inhibiting their activity. The hydroxy group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Estrone: A naturally occurring estrogen with a similar cyclopenta[a]phenanthrene core.
Testosterone: An androgen hormone with a similar core structure but different functional groups.
Cholesterol: A sterol with a similar core structure but different side chains.
Uniqueness
16-{[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLENE}-3-HYDROXY-10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE: is unique due to the presence of the difluoromethoxy and methoxyphenyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets.
Properties
Molecular Formula |
C28H36F2O4 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(16E)-16-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C28H36F2O4/c1-27-10-8-19(31)15-18(27)5-6-20-21(27)9-11-28(2)22(20)14-17(25(28)32)12-16-4-7-23(34-26(29)30)24(13-16)33-3/h4,7,12-13,18-22,26,31H,5-6,8-11,14-15H2,1-3H3/b17-12+ |
InChI Key |
CCKNOAYOJLVIGT-SFQUDFHCSA-N |
Isomeric SMILES |
CC12CCC(CC1CCC3C2CCC4(C3C/C(=C\C5=CC(=C(C=C5)OC(F)F)OC)/C4=O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=CC(=C(C=C5)OC(F)F)OC)C4=O)C)O |
Origin of Product |
United States |
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